N-[2-(adamantan-1-yloxy)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide
Description
N-[2-(Adamantan-1-yloxy)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a synthetic carboxamide derivative featuring a chromene core substituted with a methoxy group at position 8 and a ketone at position 2. The amide nitrogen is functionalized with a 2-(adamantan-1-yloxy)ethyl group, introducing a rigid adamantane moiety via an ether linkage. The compound’s synthesis involves multi-step reactions, including coupling of adamantane derivatives with chromene precursors under basic conditions .
Properties
IUPAC Name |
N-[2-(1-adamantyloxy)ethyl]-8-methoxy-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO5/c1-27-19-4-2-3-17-10-18(22(26)29-20(17)19)21(25)24-5-6-28-23-11-14-7-15(12-23)9-16(8-14)13-23/h2-4,10,14-16H,5-9,11-13H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOVLJGXWUFCCFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCCOC34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(adamantan-1-yloxy)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the adamantane derivative, followed by the introduction of the chromene moiety and finally the carboxamide group. Key steps may include:
Preparation of Adamantane Derivative: Adamantane can be functionalized through reactions such as bromination and subsequent substitution to introduce the desired functional groups.
Formation of Chromene Moiety: The chromene structure can be synthesized through cyclization reactions involving appropriate precursors.
Coupling Reactions: The final step involves coupling the adamantane and chromene derivatives through amide bond formation, often using reagents like carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[2-(adamantan-1-yloxy)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halides (e.g., bromine or chlorine) and bases (e.g., sodium hydroxide) are often employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemical Properties and Structure
N-[2-(adamantan-1-yloxy)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide is characterized by its unique adamantane moiety, which contributes to its biological activity. The compound's structure allows for interactions with biological targets, making it a candidate for drug development.
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that chromene derivatives exhibit significant anticancer properties. This compound has been evaluated for its efficacy against various cancer cell lines. A study published in the Journal of Medicinal Chemistry demonstrated that similar compounds showed inhibition of cell proliferation in breast and prostate cancer cells, suggesting a potential role for this compound in cancer therapy .
Case Study:
A recent investigation into the cytotoxic effects of chromene derivatives found that those with similar structural features to this compound exhibited IC50 values in the micromolar range against human cancer cell lines, indicating promising anticancer activity .
2. Neuroprotective Effects
The compound has been studied for its neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's disease. Research has shown that chromene derivatives can reduce amyloid-beta levels, a hallmark of Alzheimer's pathology. In vitro studies suggest that this compound may similarly modulate neuroinflammation and oxidative stress pathways .
Case Study:
In a preclinical study, derivatives of chromene were tested for their ability to reduce amyloid-beta peptide aggregation in neuronal cell cultures, with results indicating a significant reduction in toxic aggregates compared to controls .
Pharmacological Properties
1. Anti-inflammatory Activity
This compound has shown promise as an anti-inflammatory agent. Studies indicate that compounds within the chromene family can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, which are involved in inflammatory pathways .
Data Table: Anti-inflammatory Activity of Chromene Derivatives
| Compound | IC50 (µM) | Target |
|---|---|---|
| This compound | 15 | COX inhibition |
| Other Chromenes | 10 - 20 | Various |
2. Antioxidant Properties
The antioxidant capacity of this compound has been evaluated through various assays. The ability to scavenge free radicals contributes to its potential neuroprotective effects.
Mechanism of Action
The mechanism of action of N-[2-(adamantan-1-yloxy)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Structural and Functional Implications
Table 1: Comparative Analysis of Key Derivatives
Lipophilicity and Bioavailability
The adamantane moiety in the target compound significantly enhances lipophilicity (LogP ~4.5 estimated), favoring blood-brain barrier penetration compared to polar derivatives like the 4-acetamidophenyl analogue (LogP ~2.8) . However, brominated or THF-containing derivatives may balance solubility and permeability better .
Biological Activity
N-[2-(adamantan-1-yloxy)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, and antiviral properties, supported by relevant research findings and data.
Chemical Structure and Properties
The compound's structure features an adamantane moiety linked to a chromene derivative, which is known for its diverse biological activities. The molecular formula is CHNO, indicating the presence of functional groups that contribute to its biological efficacy.
1. Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. For instance, research involving derivatives of adamantane has shown significant cytotoxic effects against various cancer cell lines.
Case Study: HepG2 Cells
A study demonstrated that related compounds induced apoptosis in HepG2 cells through caspase activation mechanisms. Specifically, it was observed that these compounds stimulated caspase-3 and caspase-8 activities while having minimal effects on caspase-9, suggesting a caspase-8-dependent apoptotic pathway .
| Compound | IC (µM) | Mechanism of Action |
|---|---|---|
| 5r | 10.56 ± 1.14 | Caspase activation (caspase-3 and -8) leading to apoptosis |
2. Antibacterial Activity
The antibacterial properties of adamantane derivatives have been well-documented. This compound has shown broad-spectrum antibacterial activity against various strains.
Research Findings
In vitro studies indicated that this compound exhibits significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis and interference with protein synthesis pathways .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
3. Antiviral Activity
Emerging research suggests that compounds similar to this compound may possess antiviral properties as well. Studies on isothiourea derivatives have indicated potential effectiveness against viral infections, particularly in inhibiting viral replication .
Mechanistic Insights
The biological activity of this compound can be attributed to several mechanisms:
- Caspase Activation : Induces apoptosis through the activation of caspases, particularly caspase-3 and -8.
- Cell Cycle Arrest : Some derivatives have been shown to cause cell cycle arrest at the G0/G1 phase, preventing cancer cell proliferation.
- Antimicrobial Action : Disruption of microbial cell walls and interference with metabolic processes.
Q & A
Q. What are the common synthetic routes for N-[2-(adamantan-1-yloxy)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide?
The synthesis typically involves multi-step reactions, starting with the preparation of the coumarin core. A key step is the coupling of the adamantane-ether moiety to the chromene scaffold. For example, nucleophilic substitution or alkylation reactions under basic conditions (e.g., potassium carbonate in DMF) are employed to attach the adamantane-oxygen-ethyl group to the carboxamide nitrogen . Purification often involves flash column chromatography and recrystallization from solvents like acetone or dichloromethane .
Q. What spectroscopic methods are used to characterize this compound?
Characterization relies on - and -NMR to confirm structural integrity, particularly the adamantane and methoxy groups. High-resolution mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies carbonyl and amide functional groups. For example, -NMR peaks near δ 1.7 ppm correspond to adamantane protons, and δ 3.8–4.2 ppm regions confirm methoxy and ethyloxy linkages .
Q. What biological activities have been reported for structurally similar coumarin carboxamides?
Analogous compounds exhibit anticancer, antimicrobial, and anti-inflammatory properties. For instance, N-(3,4-dimethylphenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide shows anticancer activity via kinase inhibition, while adamantane-containing derivatives demonstrate enhanced bioavailability due to lipophilic adamantane .
Q. How does the adamantane moiety influence the compound’s physicochemical properties?
The adamantane group increases hydrophobicity, improving membrane permeability. Its rigid cage structure enhances thermal stability and resistance to metabolic degradation, making it advantageous for drug design .
Q. What are the key challenges in purifying this compound, and how are they addressed?
Challenges include separating byproducts from multi-step syntheses. Flash chromatography on silica gel effectively isolates the target compound, while recrystallization from acetone or ethanol yields high-purity crystals suitable for X-ray analysis .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?
Optimization involves solvent selection (e.g., DMF for polar intermediates), base strength (KCO vs. NaH), and temperature control. Catalytic agents like phase-transfer catalysts or microwave-assisted synthesis may reduce reaction times. Scalability studies using continuous flow reactors have been proposed for industrial-grade production .
Q. How does X-ray crystallography contribute to understanding the molecular conformation of adamantane-containing coumarin derivatives?
X-ray crystallography reveals intramolecular hydrogen bonds (e.g., O–H⋯N) and planar arrangements of substituents. For example, adamantane-oxygen-ethyl linkages adopt specific dihedral angles that influence binding to biological targets .
Q. What methodologies are employed to study the interaction of this compound with biological targets?
Molecular docking simulations predict binding affinities to enzymes like cyclooxygenase-2 (COX-2) or tyrosine kinases. In vitro assays (e.g., fluorescence polarization) validate competitive inhibition, while isothermal titration calorimetry (ITC) quantifies thermodynamic parameters of ligand-receptor interactions .
Q. What strategies address discrepancies in biological activity data across different studies?
Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Meta-analyses comparing IC values under standardized protocols (e.g., MTT assays) and purity verification via HPLC are critical. Contradictory data in anticancer studies may reflect differences in tumor models or pharmacokinetic profiles .
Q. How do structural modifications (e.g., methoxy position) affect the compound’s activity?
Methoxy groups at the 8-position enhance electron-donating effects, stabilizing the chromene ring and modulating receptor binding. Comparative studies with 7-methoxy analogs show reduced antimicrobial efficacy but improved solubility, highlighting structure-activity trade-offs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
